molecular formula C15H15N3OS B1660344 4-Methoxybenzaldehyde N-phenylthiosemicarbazone CAS No. 74959-64-1

4-Methoxybenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B1660344
CAS No.: 74959-64-1
M. Wt: 285.4 g/mol
InChI Key: XUZHCCAAZQQUBN-WJDWOHSUSA-N
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Description

4-Methoxybenzaldehyde N-phenylthiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, antifungal, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 4-methoxybenzaldehyde with N-phenylthiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid . The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

  • 4-Hydroxy-3-methoxybenzaldehyde N-phenylthiosemicarbazone
  • 4-Methylbenzaldehyde N-phenylthiosemicarbazone
  • 3-Methoxybenzaldehyde N-phenylthiosemicarbazone

Comparison: 4-Methoxybenzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of antimicrobial, antifungal, and antioxidant activities .

Properties

CAS No.

74959-64-1

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

1-[(Z)-(4-methoxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C15H15N3OS/c1-19-14-9-7-12(8-10-14)11-16-18-15(20)17-13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18,20)/b16-11-

InChI Key

XUZHCCAAZQQUBN-WJDWOHSUSA-N

SMILES

COC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2

Key on ui other cas no.

74959-64-1

Pictograms

Irritant; Environmental Hazard

solubility

1.3 [ug/mL]

Origin of Product

United States

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